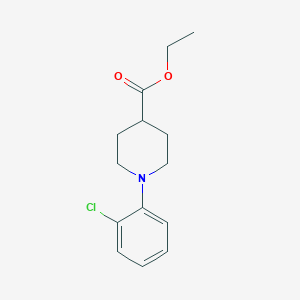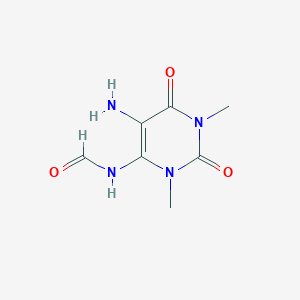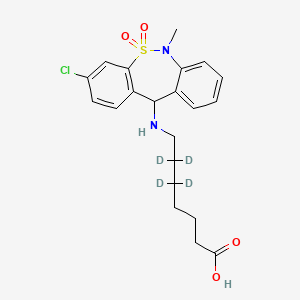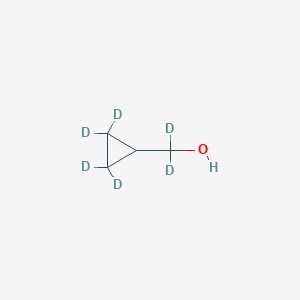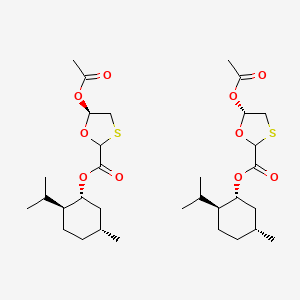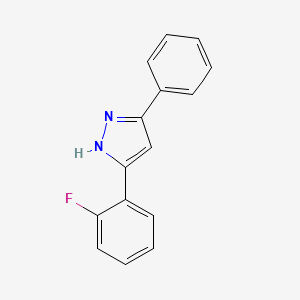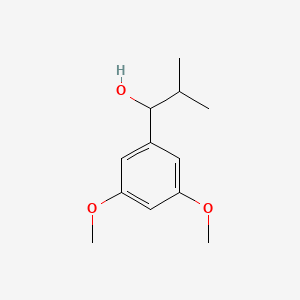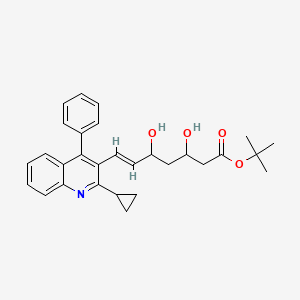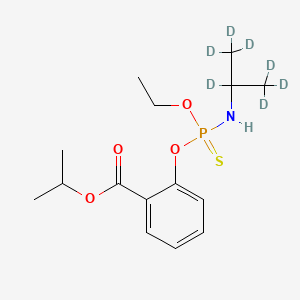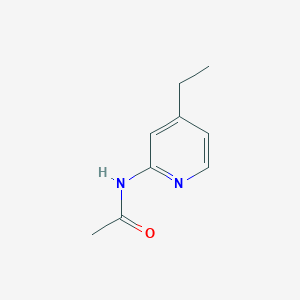
Oxymorphone-d3 3-b-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxymorphone-d3 3-b-D-Glucuronide is a stable-labeled internal standard used for the quantitation of oxymorphone levels in biological samples such as urine, serum, or plasma. It is a major metabolite of oxymorphone, an opioid analgesic used for the relief of moderate to severe pain . This compound is particularly useful in clinical toxicology, forensic analysis, pharmaceutical research, and urine drug testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxymorphone-d3 3-b-D-Glucuronide involves the glucuronidation of oxymorphone. This process typically requires the use of glucuronic acid derivatives and specific enzymes or catalysts to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for use in analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Oxymorphone-d3 3-b-D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the oxymorphone molecule. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in an aqueous buffer solution at a controlled temperature and pH .
Major Products
The major product of the glucuronidation reaction is this compound, which is a more water-soluble form of oxymorphone, facilitating its excretion from the body .
Applications De Recherche Scientifique
Oxymorphone-d3 3-b-D-Glucuronide has a wide range of scientific research applications:
Mécanisme D'action
Oxymorphone-d3 3-b-D-Glucuronide exerts its effects through its parent compound, oxymorphone, which is a full opioid agonist. Oxymorphone selectively binds to the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals in the central nervous system . The glucuronidation of oxymorphone increases its water solubility, facilitating its excretion from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxymorphone-3-β-D-Glucuronide: A non-deuterated form of the compound, used similarly in analytical applications.
Morphine-3-β-D-Glucuronide: Another glucuronide conjugate used in the quantitation of morphine levels.
Hydromorphone-3-β-D-Glucuronide: Used for the quantitation of hydromorphone levels in biological samples.
Uniqueness
Oxymorphone-d3 3-b-D-Glucuronide is unique due to its deuterium labeling, which provides a stable isotopic signature that is essential for accurate quantitation in mass spectrometry-based assays. This labeling helps distinguish it from endogenous compounds and improves the precision of analytical measurements .
Propriétés
Formule moléculaire |
C23H27NO10 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1/i1D3 |
Clé InChI |
ILRLBQVIWURYLX-FHJSQTLESA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O |
SMILES canonique |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
